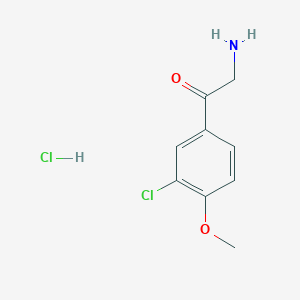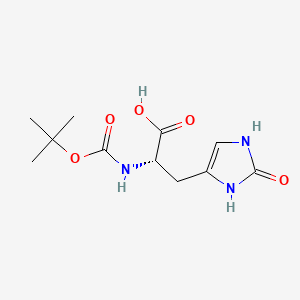
Boc-L-His(2-Oxo)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-His(2-Oxo)-OH, also known as N-tert-butoxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis as a protected form of histidine, where the Boc (tert-butoxycarbonyl) group protects the amino group from unwanted reactions during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-His(2-Oxo)-OH typically involves the protection of the amino group of L-histidine with a Boc group. This can be achieved by reacting L-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
化学反応の分析
Types of Reactions
Boc-L-His(2-Oxo)-OH undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotection: L-Histidine.
Coupling: Peptides containing histidine residues.
Substitution: Substituted histidine derivatives.
科学的研究の応用
Boc-L-His(2-Oxo)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and as a reagent in various chemical processes.
作用機序
The primary function of Boc-L-His(2-Oxo)-OH is to protect the amino group of histidine during peptide synthesis. The Boc group prevents unwanted reactions by blocking the amino group, allowing selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
類似化合物との比較
Similar Compounds
Boc-L-His(3-BOM)-OSU: Another protected form of histidine with a different protecting group.
Boc-L-His(2-Oxo)-OMe: A methyl ester derivative of Boc-L-His(2-Oxo)-OH.
Boc-L-His(2-Oxo)-NH2: An amide derivative of this compound.
Uniqueness
This compound is unique due to its specific protecting group (Boc) and its application in peptide synthesis. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it a versatile and widely used protecting group in peptide chemistry.
特性
分子式 |
C11H17N3O5 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)4-6-5-12-9(17)13-6/h5,7H,4H2,1-3H3,(H,14,18)(H,15,16)(H2,12,13,17)/t7-/m0/s1 |
InChIキー |
CHGVQMPAMWUFOT-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC(=O)N1)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


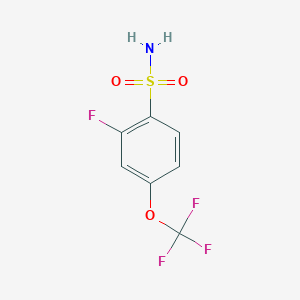

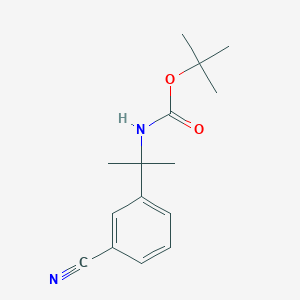
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
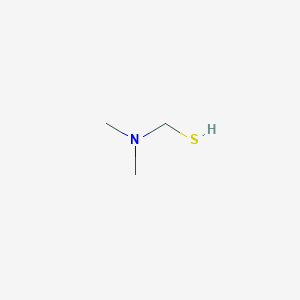
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
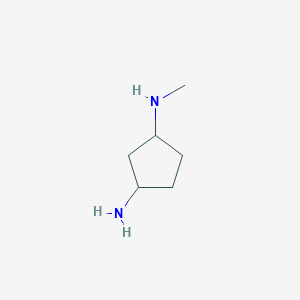
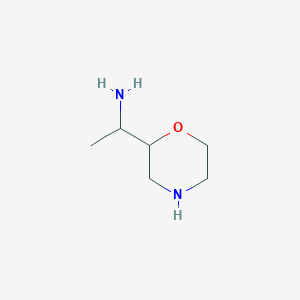
![4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride](/img/structure/B13515433.png)
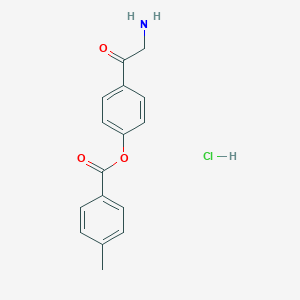
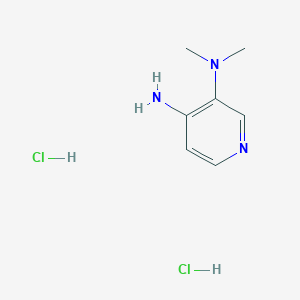
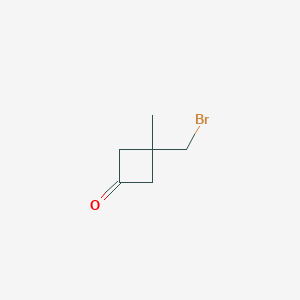
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
